molecular formula C20H29FN2O2 B3815749 (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol

(3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol

Cat. No. B3815749
M. Wt: 348.5 g/mol
InChI Key: JNTFYBYUTGWCHW-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol is not fully understood. However, studies have suggested that it may act as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This dual action may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol can produce a range of biochemical and physiological effects. These effects include reducing drug-seeking behavior, decreasing the reinforcing effects of drugs, and reducing the risk of relapse. Additionally, (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol has been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid medications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol for lab experiments is its high yield in the synthesis process. This allows for the production of large quantities of the compound, which is necessary for conducting extensive studies. However, one of the limitations of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol. One area of interest is its potential use in the treatment of other addictive disorders, such as alcoholism and nicotine addiction. Additionally, further research is needed to fully understand the mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol and its potential side effects. Finally, studies are needed to determine the optimal dosage and administration of (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol for maximum efficacy and safety.
In conclusion, (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol has shown significant potential as a treatment for drug addiction and other addictive disorders. Its high yield in the synthesis process and low potential for abuse and dependence make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to determine the optimal dosage and administration for maximum efficacy and safety.

Scientific Research Applications

(3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potential treatment for drug addiction. Studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1'-isobutyryl-1,4'-bipiperidin-3-ol can reduce drug-seeking behavior in animals, making it a promising candidate for addiction treatment.

properties

IUPAC Name

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-14(2)20(25)22-10-7-17(8-11-22)23-12-9-18(19(24)13-23)15-3-5-16(21)6-4-15/h3-6,14,17-19,24H,7-13H2,1-2H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFYBYUTGWCHW-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N2CCC(C(C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC(CC1)N2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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